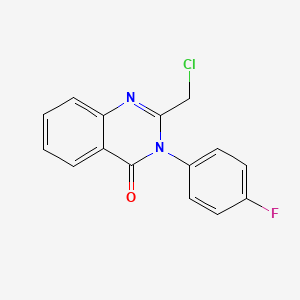
2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one (2C3FPQ) is a chemical compound that has been studied extensively in recent years, as it has a wide range of potential applications in the fields of science and technology.
Wissenschaftliche Forschungsanwendungen
AMPA Receptor Antagonists
A study by Chenard et al. (2001) explored quinazolin-4-ones as alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. This research found new compounds, including variants of 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one, showing promise as AMPA receptor antagonists (Chenard et al., 2001).
Antimicrobial Activity
Raval et al. (2012) synthesized derivatives of pyrazolyl-oxopropyl-quinazolin-4(3H)-one, including variants with 2-(chloromethyl)-3-(4-fluorophenyl) moieties. These compounds exhibited significant antimicrobial activities (Raval et al., 2012).
Tyrosinase Inhibitor for Hyperpigmentation
Wang et al. (2016) investigated 2-(4-Fluorophenyl)-quinazolin-4(3H)-one as a novel tyrosinase inhibitor. This compound showed potential as a treatment for hyperpigmentation, presenting a new therapeutic approach (Wang et al., 2016).
Antiviral Activities
Selvam et al. (2007) explored novel 3-sulphonamido-quinazolin-4(3H)-One derivatives for their antiviral activities against various respiratory and biodefense viruses. This study showcased the potential of quinazolin-4(3H)-one derivatives in combating viral infections (Selvam et al., 2007).
Antipsychotic and Anticonvulsant Activities
Kaur et al. (2010) synthesized thiadiazolylpyridinyl/Indolylisoxazolyl Quinazolinone-4-Ones, demonstrating their potential in antipsychotic and anticonvulsant therapies. This study highlighted the versatility of quinazolinone derivatives in neurological disorders (Kaur et al., 2010).
Antimicrobial Activities of Thiosemicarbazide Derivatives
Alagarsamy et al. (2016) reported on the antimicrobial activities of thiosemicarbazide derivatives of 1-(4-oxo-3-(4-fluorophenyl)-3H- quinazolin-2-yl). These compounds, including variations of this compound, showed significant antimicrobial properties (Alagarsamy et al., 2016).
Anticonvulsant Activity
Kumar et al. (2011) designed novel quinazolin-4(3H)-one derivatives and assessed them for anticonvulsant activity using the 6 Hz psychomotor seizure test. This research contributes to the development of new treatments for epilepsy (Kumar et al., 2011).
Eigenschaften
IUPAC Name |
2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-9-14-18-13-4-2-1-3-12(13)15(20)19(14)11-7-5-10(17)6-8-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDRJEOQPOFSGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

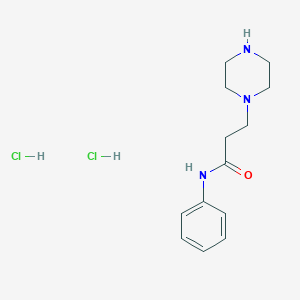
![6-[5-(5-Bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2424122.png)

![N-(1-cyanocycloheptyl)-2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2424125.png)
![[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride](/img/structure/B2424131.png)
![3-cyano-6-cyclopropyl-N-[3-(hydroxymethyl)phenyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2424132.png)
![1-[1-(4-Acetylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one](/img/structure/B2424133.png)
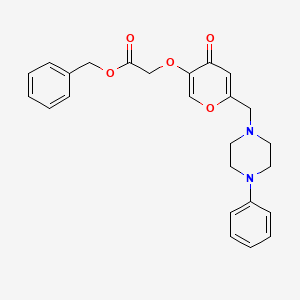
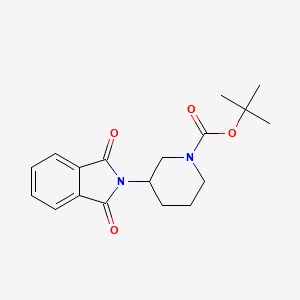
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2424136.png)
![1-(4-Methoxyphenyl)-3-[(4-methylpiperazino)methyl]-4-phenyl-2-azetanone](/img/structure/B2424137.png)
![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2424140.png)
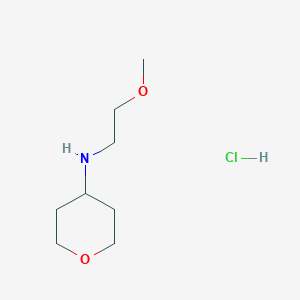
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxyacetamide](/img/structure/B2424142.png)